molecular formula C24H19ClN2O2S B2416087 3'-(4-Chlorophenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894566-62-2

3'-(4-Chlorophenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2416087
CAS No.: 894566-62-2
M. Wt: 434.94
InChI Key: QHOMDJHEIMFBIB-UHFFFAOYSA-N
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Description

3’-(4-chlorophenyl)-1-(4-methylbenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a thiazolidine ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Properties

IUPAC Name

3-(4-chlorophenyl)-1'-[(4-methylphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2S/c1-16-6-8-17(9-7-16)14-26-21-5-3-2-4-20(21)24(23(26)29)27(22(28)15-30-24)19-12-10-18(25)11-13-19/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOMDJHEIMFBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-chlorophenyl)-1-(4-methylbenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols.

Scientific Research Applications

3’-(4-chlorophenyl)-1-(4-methylbenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Due to its unique structure, it is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3’-(4-chlorophenyl)-1-(4-methylbenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione: Lacks the chlorophenyl and methylbenzyl substituents.

    3’-(4-chlorophenyl)-1-benzyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione: Similar structure but with different substituents on the benzyl group.

Uniqueness

The presence of the 4-chlorophenyl and 4-methylbenzyl groups in 3’-(4-chlorophenyl)-1-(4-methylbenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Biological Activity

The compound 3'-(4-Chlorophenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, including antioxidant, antibacterial, and anticancer activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a spiro-indole moiety fused with a thiazolidine ring. The presence of the chlorophenyl and methylphenyl groups contributes to its lipophilicity and potential interactions with biological targets.

Antioxidant Activity

Recent studies indicate that thiazolidinone derivatives exhibit significant antioxidant properties. For instance, compounds similar to our target have shown effectiveness in reducing lipid peroxidation as measured by the TBARS assay. The substitution patterns on the thiazolidinone core influence their activity levels.

  • Example Findings :
    • Compounds with specific substitutions demonstrated EC values indicating their efficacy in preventing oxidative stress in cellular models .

Antibacterial Activity

The antibacterial potential of thiazolidinone derivatives has been extensively studied. In vitro evaluations against various bacterial strains have demonstrated promising results.

CompoundBacterial StrainMIC (µg/ml)
1Staphylococcus aureus625
2Escherichia coli>5000
3Pseudomonas aeruginosa1000

These results suggest that while some derivatives exhibit strong antibacterial effects, others may require structural modifications for enhanced activity .

Anticancer Activity

The anticancer properties of thiazolidinone compounds are particularly noteworthy. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines through caspase-dependent pathways.

  • Case Study :
    • A derivative similar to the target compound exhibited IC50 values of 3.2 µM against MCF-7 breast cancer cells and 6.8 µM against DU145 prostate cancer cells, highlighting its potential as an anticancer agent .

The biological activity of the compound is believed to be mediated through multiple pathways:

  • Antioxidant Mechanism : By scavenging free radicals and inhibiting lipid peroxidation.
  • Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anticancer Mechanism : Induction of apoptosis via modulation of cell cycle regulators and activation of caspases.

Q & A

Q. How does the 4-chlorophenyl substituent influence bioactivity compared to analogs?

  • Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 4-position. Compare logP (via shake-flask method) and IC₅₀ in cellular assays. Molecular docking (e.g., AutoDock Vina) can predict ligand-receptor interactions, highlighting hydrophobic contributions of the chloro group .

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